4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone
Overview
Description
4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol . This compound belongs to the class of organic compounds known as benzophenones, which are characterized by the presence of two benzene rings connected by a ketone group. The compound also contains a dioxolane ring and a carboethoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a cyclization reaction involving a diol and an aldehyde or ketone. This step often requires acidic conditions to facilitate the cyclization.
Addition of the Carboethoxy Group: The final step involves the esterification of the benzophenone derivative with ethyl chloroformate in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone involves its interaction with various molecular targets and pathways. The compound’s benzophenone core allows it to act as a photosensitizer, absorbing light and transferring energy to other molecules. This property is utilized in photochemical reactions and the development of light-sensitive materials .
Comparison with Similar Compounds
Similar compounds to 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone include:
Benzophenone: The parent compound, which lacks the dioxolane and carboethoxy groups.
4’-Methoxybenzophenone: A derivative with a methoxy group instead of the carboethoxy group.
3-(1,3-Dioxolan-2-yl)benzophenone: A compound with the dioxolane ring but without the carboethoxy group.
The uniqueness of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone lies in its combination of functional groups, which confer specific reactivity and applications not found in its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)14-8-6-13(7-9-14)17(20)15-4-3-5-16(12-15)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFSNCKPFGJED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645054 | |
Record name | Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-06-1 | |
Record name | Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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